molecular formula C9H8ClNO2 B14149208 4-(4-Chlorophenyl)-2-oxazolidinone CAS No. 69776-88-1

4-(4-Chlorophenyl)-2-oxazolidinone

Cat. No.: B14149208
CAS No.: 69776-88-1
M. Wt: 197.62 g/mol
InChI Key: LJJKHOWGJBUWOY-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)oxazolidine-2-one is a heterocyclic compound that belongs to the oxazolidinone class. This compound is characterized by a five-membered ring containing both oxygen and nitrogen atoms, with a chlorophenyl group attached at the fourth position. Oxazolidinones are known for their diverse pharmacological properties, including antibacterial activity, making them significant in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Chlorophenyl)oxazolidine-2-one typically involves the reaction of 4-chlorophenyl isocyanate with an appropriate amino alcohol. One common method is the cyclization of 4-chlorophenyl isocyanate with 2-aminoethanol under mild conditions to form the oxazolidinone ring.

Industrial Production Methods: Industrial production of 4-(4-Chlorophenyl)oxazolidine-2-one may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions to facilitate the cyclization process efficiently.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Chlorophenyl)oxazolidine-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinediones.

    Reduction: Reduction reactions can yield different derivatives depending on the reducing agents used.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to a variety of substituted oxazolidinones.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.

Major Products Formed:

    Oxidation: Oxazolidinediones.

    Reduction: Various reduced oxazolidinone derivatives.

    Substitution: Substituted oxazolidinones with different functional groups replacing the chlorine atom.

Scientific Research Applications

4-(4-Chlorophenyl)oxazolidine-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antibacterial properties.

    Medicine: Investigated for its potential use as an antimicrobial agent, particularly against Gram-positive bacteria.

    Industry: Utilized in the development of new materials and as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)oxazolidine-2-one, particularly in its antibacterial role, involves the inhibition of bacterial protein synthesis. This is achieved by binding to the bacterial ribosome, thereby preventing the formation of the initiation complex for protein synthesis. This action is similar to that of other oxazolidinones like linezolid.

Comparison with Similar Compounds

    Linezolid: Another oxazolidinone with potent antibacterial activity.

    Tedizolid: A newer oxazolidinone with similar antibacterial properties but different pharmacokinetic profiles.

Comparison: 4-(4-Chlorophenyl)oxazolidine-2-one is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. Compared to linezolid and tedizolid, it may exhibit different pharmacological properties and efficacy against various bacterial strains.

Properties

CAS No.

69776-88-1

Molecular Formula

C9H8ClNO2

Molecular Weight

197.62 g/mol

IUPAC Name

4-(4-chlorophenyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C9H8ClNO2/c10-7-3-1-6(2-4-7)8-5-13-9(12)11-8/h1-4,8H,5H2,(H,11,12)

InChI Key

LJJKHOWGJBUWOY-UHFFFAOYSA-N

Canonical SMILES

C1C(NC(=O)O1)C2=CC=C(C=C2)Cl

Origin of Product

United States

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